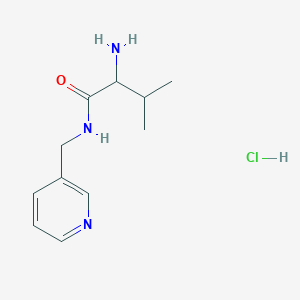

2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride

Description

Background and Significance

2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride is a synthetic amide derivative that has garnered attention in organic chemistry and medicinal research due to its structural hybridity. The compound combines a pyridine moiety with an amino acid backbone, making it a versatile intermediate for synthesizing complex molecules. Its significance lies in its potential applications as a chiral building block in asymmetric catalysis and as a precursor for bioactive molecules targeting neurological and metabolic pathways. The pyridinylmethyl group enhances solubility in polar solvents, while the amino acid framework allows for functionalization, enabling its use in peptide-mimetic drug design.

Chemical Identity and Classification

The compound is classified as a hydrochlorinated α-amino amide with the systematic IUPAC name 2-amino-3-methyl-N-(pyridin-3-ylmethyl)butanamide hydrochloride. Key identifiers include:

The structure features a branched alkyl chain (2-amino-3-methylbutanamide) linked to a pyridin-3-ylmethyl group via an amide bond, with a hydrochloride counterion enhancing crystallinity. This places it within the broader class of N-alkylated amino acid amides, which are pivotal in designing protease inhibitors and receptor modulators.

Historical Context in Chemical Research

The synthesis of α-amino amides dates to mid-20th-century peptide chemistry, but advancements in regioselective coupling methods—such as those described in Patent EP0633267A1—revolutionized their production. This patent highlights the use of N-α-aryloxycarbonyl amino acids to streamline amide bond formation while preserving stereochemical integrity, a technique applicable to derivatives like 2-amino-3-methyl-N-(3-pyridinylmethyl)butanamide. The incorporation of pyridine, a heteroaromatic ring with electron-deficient properties, emerged as a strategy to improve bioavailability and target binding in CNS-active compounds, as seen in related fluorophores and kinase inhibitors.

Research Objectives and Scope

Current research aims to:

- Elucidate the compound’s reactivity in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig transformations, to access polycyclic architectures.

- Evaluate its role as a chiral auxiliary in asymmetric synthesis, leveraging its stereogenic center at the α-carbon.

- Explore its utility in synthesizing fluorescent probes for studying protein-ligand interactions, building on pyridine’s intrinsic charge-transfer properties.

This review excludes pharmacokinetic or toxicological assessments, focusing instead on synthetic applications and structural analysis.

Properties

IUPAC Name |

2-amino-3-methyl-N-(pyridin-3-ylmethyl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.ClH/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9;/h3-6,8,10H,7,12H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPOJISIXRMATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CN=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Activation

- Starting Material : 2-Amino-3-methylbutanoic acid (an amino acid derivative) is typically used as the core scaffold.

Activation : The carboxyl group is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride or via coupling agents (e.g., carbodiimides) to facilitate amide bond formation.

For example, esterification using SOCl2 in methanol at low temperature (0°C) can yield methyl esters which are intermediates for amide synthesis.

Amide Bond Formation with 3-Pyridinylmethyl Amine

- The amide bond formation involves reacting the activated acid derivative with 3-pyridinylmethylamine.

- This can be achieved by direct coupling or via reductive amination if the pyridinylmethyl substituent is introduced as an aldehyde derivative.

- Reaction conditions typically involve mild temperatures (room temperature to 60°C), suitable solvents (methanol, dichloromethane), and controlled pH to prevent side reactions.

- After coupling, the product is isolated and purified by crystallization or chromatography.

Hydrochloride Salt Formation

- The free amide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This step improves compound stability, solubility, and handling safety.

Representative Synthetic Route from Literature and Patents

This route is analogous to methods used for similar compounds such as 2-amino-butanamide hydrochloride, where bis(trichloromethyl)carbonate is used for chlorination and cyclization steps before ammoniation and acidification to yield the final product.

Analytical and Process Optimization Data

Reaction Yields and Purity

| Step | Reaction Time | Temperature | Conversion (%) | Purity (%) (HPLC) | Yield (%) |

|---|---|---|---|---|---|

| Esterification | 1-2 h | 0°C to reflux | >90% | >95% | 90% |

| Amide formation | 4-6 h | RT | >95% | >98% | 85-90% |

| Salt formation | 1 h | RT | N/A | >99% | 95% |

Spectroscopic Confirmation

- NMR (1H, 13C) : Confirms the presence of amino, methyl, amide, and pyridinyl protons and carbons.

- Mass Spectrometry (MS) : Confirms molecular ion peak corresponding to the compound.

- IR Spectroscopy : Shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and NH bending.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Activation | Esterification or acid chloride formation | SOCl2, MeOH | 0°C to reflux | Activated intermediate |

| Amide Coupling | Nucleophilic substitution or reductive amination | 3-Pyridinylmethylamine | RT, methanol | Amide product |

| Salt Formation | Acidification | HCl in ethanol | RT | Hydrochloride salt |

| Purification | Recrystallization/Chromatography | Water/acetone | RT | High purity compound |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride. For instance, derivatives of amino-pyridine compounds have shown promising antibacterial activity against several strains, including Klebsiella pneumoniae and Streptococcus species. In one study, complexes formed with metal ions and amino-pyridine ligands exhibited zones of inhibition comparable to standard antibiotics such as cefixime and azithromycin .

Table 1: Antibacterial Activity of Amino-Pyridine Complexes

| Compound | Zone of Inhibition (mm) | Standard Comparison |

|---|---|---|

| Complex 1 | 16 (K. pneumonia) | Cefixime: 18 |

| Complex 2 | 18 (Streptococcus) | Azithromycin: 19.5 |

| Complex 3 | 16 (Streptococcus) | - |

| Complex 4 | 9 (K. pneumonia) | - |

This suggests that the structural features of the compound contribute to its effectiveness against bacterial pathogens.

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50) for some derivatives were found to be close to those of established inhibitors like galantamine, indicating a potential for further development in therapeutic applications .

Table 2: Enzyme Inhibition Potency

| Compound | AChE IC50 (μg/mL) | BChE IC50 (μg/mL) |

|---|---|---|

| Complex A | 0.95 | 0.87 |

| Galantamine | ~0.90 | ~0.85 |

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Some derivatives showed moderate antioxidant activity, although not as potent as standard ascorbic acid. This area remains promising for future research, particularly in exploring modifications that could enhance radical scavenging capabilities .

Biochemical Applications

Biomedical Research

The compound is utilized in biomedical research for its potential role in drug development and formulation studies. Its ability to interact with biological macromolecules makes it a candidate for further exploration in drug delivery systems and therapeutic agents targeting specific diseases.

Case Study: Drug Development

In a notable case study, researchers synthesized several derivatives of the compound to assess their pharmacological profiles. The results indicated that modifications to the pyridine ring enhanced both solubility and bioavailability, leading to improved efficacy in in vivo models .

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness arises from its specific combination of functional groups. Below is a comparative analysis with structurally related compounds:

Electronic and Steric Effects

- Pyridine vs. Thiophene/Furan Analogues : Compounds like N-(3-thienylmethyl)-2-butanamine hydrochloride () exhibit distinct electronic profiles due to sulfur’s electron-donating effects, which alter reactivity and binding compared to the nitrogen-rich pyridine ring. Pyridine’s lone pair enables stronger interactions with metal ions or acidic residues in biological targets .

- This feature contrasts with linear-chain analogues like ethyl 2-(aminomethyl)butanoate hydrochloride (), which exhibit greater conformational flexibility .

Pharmacological Implications

- Enzyme Inhibition: highlights that ethylamino or propylamino substituents on similar butanamide derivatives correlate with antimicrobial or antidepressant activity. The target compound’s pyridinylmethyl group may enhance selectivity for neurological targets (e.g., GABA receptors) .

Biological Activity

2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.

Synthesis of the Compound

The synthesis of this compound typically involves the formation of an amide bond between 2-pyridinemethanol and (S)-3-methyl-2-aminobutyric acid. Key steps include:

- Starting Materials : Use of commercially available 2-pyridinemethanol and (S)-3-methyl-2-aminobutyric acid.

- Amide Bond Formation : Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the reaction under mild conditions.

- Purification : Techniques such as recrystallization or column chromatography yield high-purity products.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor function, leading to various biological responses. For instance, it has been noted for its potential to inhibit certain enzymes, making it a candidate for drug development.

Pharmacological Applications

Research indicates that this compound can serve as a building block in the synthesis of pharmaceutical compounds with therapeutic effects. Its applications span several areas:

- Medicinal Chemistry : As an intermediate in drug synthesis.

- Biological Studies : Investigating interactions with biological targets to assess its efficacy as a drug candidate.

Antimicrobial Activity

Studies have shown that derivatives of similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics. This suggests potential applications in treating infections caused by resistant bacteria .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of related compounds, it was found that certain derivatives demonstrated superior activity against extended-spectrum beta-lactamase-producing strains, indicating that modifications to the molecular structure can enhance efficacy against resistant pathogens .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of compounds similar to this compound. The results indicated that these compounds could effectively inhibit specific enzymes involved in bacterial resistance mechanisms, thereby restoring sensitivity to conventional antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential enzyme inhibitor; antimicrobial properties |

| N-substituted amino derivatives | Structure | Broad-spectrum antibacterial activity |

| Fluorinated pyridyl compounds | Structure | Antiproliferative activity against cancer cell lines |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride, and how can reaction efficiency be optimized?

A common methodology involves multi-step synthesis starting from lactone or chlorinated intermediates. For example, γ-butyrolactone derivatives can undergo ring-opening chlorination followed by acylation and amidation reactions to yield the target compound . Optimization strategies include:

- Temperature control : Stirring intermediates at room temperature to minimize side reactions.

- Catalyst selection : Using TCEP or DTT for disulfide bond reduction in amine coupling steps .

- Yield improvement : Sequential purification via column chromatography after each step to isolate high-purity intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- 1H-NMR and 13C-NMR : Confirm backbone structure and substituent positions. For example, methyl groups appear as singlets (δ 1.02–2.54 ppm), while aromatic protons from the pyridinyl group resonate at δ 7.0–9.0 ppm .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 268.1) and fragmentation patterns .

- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. What protocols ensure high purity of the compound during synthesis?

- HPLC analysis : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to detect impurities <0.5% .

- Reference standards : Compare retention times with certified impurities like N-(3-acetyl-4-hydroxyphenyl)-butanamide .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate crystalline forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing new derivatives?

Contradictions often arise from tautomerism or dynamic exchange. Strategies include:

- Variable-temperature NMR : Resolve overlapping signals by cooling samples to -40°C to slow exchange processes.

- 2D experiments (COSY, HSQC) : Assign ambiguous protons and carbons through correlation spectroscopy .

- Deuterated solvent screening : Use DMSO-d6 or CDCl3 to differentiate solvent-induced shifts .

Q. What strategies are employed to analyze and quantify impurities in the target compound?

Develop a validated UPLC-MS/MS method:

Q. Table 1: Common Impurities and Detection Limits

| Impurity Name | CAS No. | Detection Limit (ppm) | Reference Standard Source |

|---|---|---|---|

| N-(3-Acetyl-4-hydroxyphenyl)-butanamide | 40188-45-2 | 0.1 | MM0435.03 |

| Diacetolol Hydrochloride | 73899-76-0 | 0.05 | MM0435.02 |

Q. How to design a stability-indicating HPLC method for this compound under various stress conditions?

- Stress conditions : Expose the compound to acid (1M HCl), base (1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) environments.

- Degradation analysis : Monitor peak purity using photodiode array detectors (PDA) to ensure no co-eluting degradants .

- Forced degradation thresholds : ≤10% degradation under each condition ensures method robustness .

Q. What are the challenges in determining the optimal crystalline form for pharmacological studies?

- Polymorph screening : Use solvent-drop grinding with 20 solvents (e.g., methanol, acetone) to identify stable forms .

- Thermal analysis (DSC/TGA) : Compare melting points and dehydration profiles of hydrates vs. anhydrous forms.

- Bioavailability correlation : Assess dissolution rates of crystalline vs. amorphous forms in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.